1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene
Description
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 2, a difluoromethoxy group at position 5, and a fluoromethoxy group at position 3. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in pharmaceutical, agrochemical, and materials science research. The compound’s high electronegativity, driven by fluorine and fluorinated alkoxy groups, enhances its metabolic stability and reactivity in synthetic pathways .
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,2-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-2-4(15-8(12)13)1-5(10)7(6)11/h1-2,8H,3H2 |
InChI Key |
AKBUAAUIHLNSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques like distillation and recrystallization to obtain high-purity 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like or in solvents like or .
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl compounds .
Scientific Research Applications
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s properties are influenced by the number, type, and position of substituents. Below is a comparative analysis with structurally related compounds:
DFMO = difluoromethoxy; *TFMO = trifluoromethoxy
Physical and Chemical Properties
- Electron-Withdrawing Effects : The target compound’s fluorine and fluoromethoxy groups create a strong electron-deficient aromatic ring, directing electrophilic substitution to specific positions. In contrast, trifluoromethoxy (TFMO) groups in and amplify electron withdrawal, reducing ring reactivity toward nucleophiles.
- Solubility : Compounds with bulkier substituents (e.g., trifluoromethylthio in ) exhibit lower solubility in polar solvents compared to the target compound.
- Thermal Stability : Tetrafluoro-substituted derivatives (e.g., ) demonstrate higher thermal stability due to increased fluorine content and symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
